molecular formula C5H10ClF2NO2 B1392472 Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride CAS No. 541547-37-9

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Cat. No.: B1392472
CAS No.: 541547-37-9
M. Wt: 189.59 g/mol
InChI Key: NLRVBXSWRFLJRV-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS 1263284-04-3) is a fluorinated amino acid ester hydrochloride with the molecular formula C₅H₁₀ClF₂NO₂ and a molecular weight of 189.59 g/mol . It is primarily used as a research chemical for synthesizing bioactive molecules, particularly in medicinal chemistry and agrochemical studies. The compound is supplied as a solid, stored at room temperature, and requires careful handling to avoid moisture-induced degradation. Its solubility in organic solvents (e.g., DMSO, ethanol) necessitates preparation of stock solutions at specific concentrations (e.g., 10 mM), with stability maintained at -80°C for 6 months or -20°C for 1 month .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2,2-difluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRVBXSWRFLJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678787
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541547-37-9, 1263284-04-3
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-2,2-difluoropropanoate hydrochloride
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Preparation Methods

Catalytic Hydrogenation of Ethyl 3-(Dibenzylamino)-2,2-difluoropropanoate

A well-documented method involves the hydrogenolysis of ethyl 3-(dibenzylamino)-2,2-difluoropropanoate to yield the target amino ester. The key steps and conditions are:

The procedure involves dissolving the starting material in ethanol, adding Pd(OH)₂/C and TFA, purging the reaction vessel with hydrogen multiple times, then maintaining hydrogen atmosphere under stirring overnight. After completion, the catalyst is removed by filtration, and the filtrate is concentrated to yield ethyl 3-amino-2,2-difluoropropanoate, often containing residual ethanol.

This method is referenced in patent WO2009/42711 and chemical synthesis databases.

Formation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid, typically in an organic solvent or ethanol. This protonation step stabilizes the amino group and improves compound handling and storage.

Typical Conditions:

  • Reagent: Hydrochloric acid (HCl), often as a gas or concentrated solution
  • Solvent: Ethanol or other inert solvents
  • Temperature: Ambient to slightly elevated (room temperature to 40°C)
  • Isolation: Precipitation or crystallization of the hydrochloride salt

The hydrochloride salt has the molecular formula C5H10ClF2NO2 and molecular weight approximately 189.59 g/mol. It is characterized by improved stability and is the preferred form for storage and use in downstream applications.

Alternative Synthetic Routes and Catalytic Methods

While the direct hydrogenolysis method is the most common, other synthetic routes to the amino ester precursor include:

Comparative Data Table of Key Preparation Parameters

Parameter Hydrogenolysis Method Alternative Fluorination Route
Starting Material Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate Ethyl 2,2-difluoropent-4-enoate + diiodomethane
Catalyst Pd(OH)₂/C (20%) Zinc or Zinc/Copper couple
Solvent Ethanol Ethanol or other organic solvents
Additives Trifluoroacetic acid Trifluoroacetic acid
Temperature ~20°C Variable, often elevated
Hydrogen Pressure 60 psi (413 kPa) N/A (non-hydrogenation)
Reaction Time Overnight (16-20 hours) Longer, variable
Yield High (not precisely quantified) Moderate to low
Purity High, suitable for salt formation Variable
Salt Formation Hydrochloride salt via HCl treatment Same

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Formation of substituted amino derivatives.

    Oxidation: Formation of corresponding oxo compounds.

    Reduction: Formation of reduced amino derivatives.

    Hydrolysis: Formation of 3-amino-2,2-difluoropropanoic acid.

Scientific Research Applications

Chemistry

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.

These reactions are crucial for developing new compounds with desired properties.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions:

  • Enzyme Inhibition Studies: this compound can interact with enzymes through hydrogen bonding facilitated by its amino group, potentially influencing enzyme activity.
  • Protein Interaction Studies: Its difluoropropanoate group may enhance binding affinity to specific proteins, making it a valuable tool in drug design and development.

Pharmaceutical Development

The compound plays a critical role as an intermediate in synthesizing pharmaceuticals and bioactive compounds:

  • Drug Synthesis: It is used to create novel therapeutic agents targeting various diseases.
  • Research Reagent: Commonly employed in laboratory settings for synthesizing other chemical entities or studying biological processes.

Case Studies

Several studies highlight the utility of this compound in research:

  • Enzyme Activity Modulation : A study demonstrated that this compound could modulate the activity of specific enzymes involved in metabolic pathways. By altering enzyme kinetics through competitive inhibition mechanisms, researchers could explore potential therapeutic applications.
  • Synthesis of Bioactive Compounds : In pharmaceutical research, the compound was successfully used as an intermediate in synthesizing a new class of anti-cancer agents. The modifications made during synthesis allowed for improved efficacy against tumor cells while reducing side effects.

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoropropanoate group can participate in various chemical interactions. These interactions can affect enzyme activity, protein function, and other biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride

  • Molecular Formula: C₅H₉ClF₃NO₂
  • Molecular Weight : 207.58 g/mol
  • Key Differences: Fluorine Substitution: Contains three fluorine atoms at the 3,3,3-positions versus two fluorines at the 2,2-positions in the target compound. Applications: Used in peptide mimetics and fluorinated drug candidates due to improved metabolic stability .

Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride

  • CAS : 1803592-74-6
  • Molecular Formula: C₉H₁₅ClF₃NO₂
  • Molecular Weight : 266.67 g/mol
  • Key Differences :
    • Cyclopropane Moiety : Introduces a strained cyclopropane ring, which may influence steric hindrance and conformational rigidity in target molecules.
    • Synthetic Utility : Likely employed in cyclopropane-containing pharmaceuticals, such as protease inhibitors or kinase modulators .

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride

  • CAS : 1956311-12-8
  • Molecular Formula: C₆H₁₂ClF₂NO₂
  • Molecular Weight : 203.61 g/mol
  • Key Differences: Amino Group Substitution: Features a methylamino group (-NHCH₃) instead of a primary amine (-NH₂), altering basicity and hydrogen-bonding capacity. Bioactivity: Methylation may enhance membrane permeability in prodrug designs .

Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride

  • CAS : 177269-37-3
  • Molecular Formula: C₆H₁₄ClNO₂
  • Molecular Weight : 175.63 g/mol
  • Key Differences: Ester Group: Methyl ester (vs. Dimethyl Substituents: The 2,2-dimethyl configuration increases steric shielding, affecting reaction kinetics in nucleophilic substitutions .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Functional Groups Applications
Ethyl 3-Amino-2,2-difluoropropanoate HCl C₅H₁₀ClF₂NO₂ 189.59 2,2-difluoro Primary amine, ethyl ester Peptide synthesis, fluorinated drugs
Ethyl 2-Amino-3,3,3-trifluoropropionate HCl C₅H₉ClF₃NO₂ 207.58 3,3,3-trifluoro Primary amine, ethyl ester Metabolic stabilizers
Ethyl 3-Amino-3-cyclopropyl-2,2-difluoro HCl C₉H₁₅ClF₃NO₂ 266.67 2,2-difluoro Cyclopropane, amine Kinase inhibitors
Ethyl 2,2-Difluoro-3-(methylamino)propanoate HCl C₆H₁₂ClF₂NO₂ 203.61 2,2-difluoro Methylamino, ethyl ester Prodrug intermediates
Methyl 3-Amino-2,2-dimethylpropanoate HCl C₆H₁₄ClNO₂ 175.63 None Dimethyl, methyl ester Chiral building blocks

Research Findings and Trends

Fluorination Impact :

  • 2,2-Difluoro substitution (target compound) balances electronic effects and steric demands, making it versatile for Suzuki-Miyaura couplings and amide bond formations .
  • 3,3,3-Trifluoro analogs exhibit higher lipophilicity (clogP ~1.5 vs. 0.8 for difluoro), correlating with improved blood-brain barrier penetration in CNS drug candidates .

Ester Group Influence :

  • Ethyl esters (target compound) provide slower hydrolysis rates compared to methyl esters, extending half-life in biological systems .

Cyclopropane Derivatives :

  • Cyclopropane-containing variants (e.g., CAS 1803592-74-6) show enhanced binding affinity in enzyme inhibition assays (IC₅₀ < 100 nM for select kinases) due to conformational constraints .

Safety and Handling :

  • All compounds require storage at -20°C or below to prevent decomposition, with trifluoro derivatives showing higher hygroscopicity .

Biological Activity

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H9_9F2_2NO2_2
  • Molecular Weight : 155.13 g/mol
  • Density : 0.821 g/cm³
  • Boiling Point : 127.8°C at 760 mmHg
  • Melting Point : 85-87°C

This compound exhibits various biological activities primarily attributed to its structural features. The presence of the amino group allows for interactions with biological targets, potentially influencing pathways related to:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors, which could affect signaling pathways.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies indicate that derivatives of ethyl 3-amino-2,2-difluoropropanoate have shown promise in inhibiting the growth of certain cancer cell lines, particularly by targeting oncogenic proteins such as BCL6. BCL6 is a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) .
  • Cytokine Modulation : The compound has potential applications in modulating cytokine production, which is crucial in inflammatory responses and autoimmune diseases. It may inhibit pathways involving p38 MAP kinase and TNF-alpha production .
  • Neuroprotective Effects : There is emerging evidence that amino acid derivatives can influence mental performance and provide neuroprotective benefits during stress-related tasks . This suggests that ethyl 3-amino-2,2-difluoropropanoate may enhance cognitive functions under certain conditions.

In Vivo Studies

Recent research focused on the pharmacokinetics and efficacy of ethyl 3-amino-2,2-difluoropropanoate analogs in animal models. For instance, studies demonstrated that certain derivatives maintained plasma concentrations above therapeutic thresholds for extended periods when administered at appropriate dosages .

Structure-Activity Relationship (SAR)

The optimization of ethyl 3-amino-2,2-difluoropropanoate has been guided by SAR studies, identifying key modifications that enhance binding affinity to target proteins while improving metabolic stability . Notably, variations in the fluorinated side chains significantly influenced biological activity.

Data Table: Biological Activity Summary

Activity TypeEffectReference
AntitumorInhibition of DLBCL growth
Cytokine InhibitionReduced TNF-alpha production
NeuroprotectionEnhanced cognitive performance
Enzyme InhibitionPotential inhibition of metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

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